

A Comparative Guide to the Crystal Structures of Aminothiophene Carboxylates

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Compound of Interest

Compound Name: Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the crystal structures of several aminothiophene carboxylate derivatives. The information is compiled from peer-reviewed research and presented to facilitate understanding of the solid-state structures and intermolecular interactions of these pharmaceutically relevant compounds.

Data Presentation: Crystallographic Parameters of Selected Aminothiophene Carboxylates

The following table summarizes key crystallographic data for a selection of aminothiophene carboxylate derivatives, allowing for a direct comparison of their solid-state properties.

Compound Name	Chemical Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	Z	Ref.
Methyl -3- aminot hiophen e-2- carbox ylate (matc)	C ₆ H ₇ N O ₂ S	Monoclinic	P2 ₁ /C	-	-	-	-	3	[1][2] [3]
Ethyl 2- amino- 4- methyl thioph ene-3- carbox ylate	C ₈ H ₁₁ NO ₂ S	Triclinic	P-1	7.664(3)	9.876(3)	12.185(4)	81.19(3)	4	[4][5]
2- amino- 4,6- dimeth oxyypyrid imidini um thioph ene-2- carbox ylate	C ₆ H ₁₀ N ₃ O ₂ ⁺ . C ₅ H ₃ O ₂ ⁻ S ⁻	Monoclinic	P2 ₁ /C	6.7335(3)	7.6307(4)	25.063(8(10))	93.928(4)	4	[6]
(2- Amino -4,5,6,	C ₁₅ H ₁₅ NOS	Orthorhombic	Pna2 ₁	9.2080(4)	14.048(5(7))	10.382(6(6))	90	4	[7][8] [9]

7-
tetrahy
dro-1-
benzot
hiophe
n-3-yl)
(pheny
l)meth
anone

(2-
amino-
5-
ethylth
iophen
-3-yl) C₁₃H₁₂ Monoclinic P2₁/C 10.609 10.835 11.134 98.643 4 [7][8]
(2-
chloro
phenyl
)metha
none

Experimental Protocols

The methodologies for the synthesis and crystal structure determination of aminothiophene carboxylates generally follow established chemical and crystallographic procedures. Below are detailed, representative protocols based on the cited literature.

Synthesis and Crystallization

A common method for the synthesis of 2-aminothiophene-3-carboxylates is the Gewald reaction.[\[10\]](#)

- Reaction Setup: A mixture of a ketone or aldehyde (e.g., acetone), an activated nitrile (e.g., ethyl cyanoacetate), and elemental sulfur is prepared in a suitable solvent such as ethanol.
[\[4\]](#)[\[5\]](#)

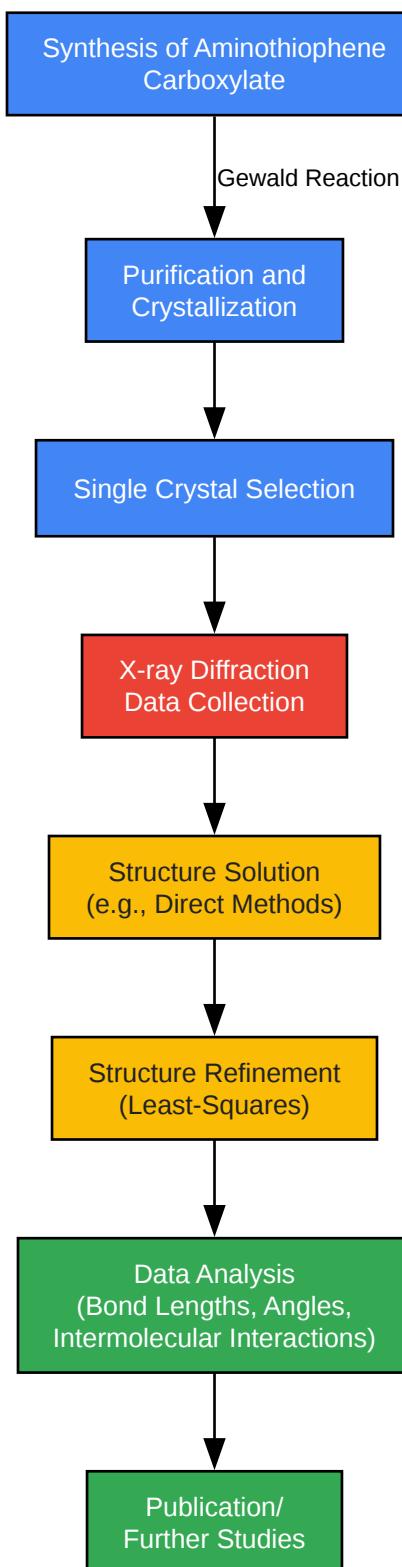
- **Addition of Base:** A base, typically a secondary amine like diethylamine or morpholine, is added to the reaction mixture to catalyze the condensation and cyclization reactions.[4][5]
- **Reaction Conditions:** The mixture is stirred at a controlled temperature, often around 50°C, for several hours.[4][5] The reaction progress can be monitored by thin-layer chromatography.[4][5]
- **Workup and Purification:** Upon completion, the reaction mixture is quenched with cold water and extracted with an organic solvent like ethyl acetate.[4][5] The organic layer is then dried and concentrated. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield single crystals suitable for X-ray diffraction.[3]

Single-Crystal X-ray Diffraction Analysis

- **Crystal Mounting:** A suitable single crystal is selected and mounted on a goniometer head of a diffractometer.[3]
- **Data Collection:** X-ray diffraction data is collected at a specific temperature, often low temperatures like 173 K, to minimize thermal vibrations.[6] The diffractometer is typically equipped with a Mo K α or Cu K α radiation source.[3][6]
- **Structure Solution and Refinement:** The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[6] Software such as SHELXT and SHELXL are commonly used for this purpose.[5] Hydrogen atoms are often placed in calculated positions and refined using a riding model.[5]
- **Data Analysis:** The final refined structure provides information on bond lengths, bond angles, torsion angles, and the packing of molecules in the crystal lattice. Intermolecular interactions, such as hydrogen bonds, are analyzed to understand the forces stabilizing the crystal structure.[1][2] Computational methods like Hirshfeld surface analysis can be employed for a more detailed investigation of these interactions.[1][3]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of aminothiophene carboxylates.



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Caption: Workflow for Crystal Structure Analysis.

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